molecular formula C11H12N2O B12434293 {3-[(1H-imidazol-4-yl)methyl]phenyl}methanol

{3-[(1H-imidazol-4-yl)methyl]phenyl}methanol

Cat. No.: B12434293
M. Wt: 188.23 g/mol
InChI Key: FUJDGTQLUAEAAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Alternative Chemical Designations

The compound's systematic IUPAC name is [3-(1H-imidazol-4-ylmethyl)phenyl]methanol , reflecting its three-component structure:

  • A phenyl ring substituted at the 3-position
  • A methylene bridge (-CH₂-) linking the phenyl group to
  • A 1H-imidazol-4-yl moiety, with a hydroxymethyl (-CH₂OH) group at the benzylic position.

Alternative designations include:

  • This compound (CAS 151055-79-7)
  • [3-(Imidazol-1-ylmethyl)phenyl]methanol
  • 3-((1H-Imidazol-4-yl)methyl)benzenemethanol

The positional isomer {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol (CAS 1234423-98-3) demonstrates how substitution patterns alter chemical identity while maintaining the same molecular formula.

Molecular Formula and Constitutional Isomerism Considerations

Property Value
Molecular formula C₁₁H₁₂N₂O
Molecular weight 188.23 g/mol
SMILES C1=CC(=CC(=C1)CO)CN2C=CN=C2
InChIKey TXQZIKDWFOLTSC-UHFFFAOYSA-N

Constitutional isomerism arises from three variables:

  • Imidazole substitution position : The 1H-imidazol-4-yl vs. 1H-imidazol-5-yl tautomerism affects hydrogen bonding capacity.
  • Phenyl group substitution : The meta (3-) vs. para (4-) positioning of the imidazolemethyl group creates distinct electronic environments.
  • Hydroxymethyl orientation : While restricted by the aromatic system, rotational isomers about the C₆H₄-CH₂OH bond exist but are not isolable at standard conditions.

Stereoelectronic Features of the Imidazole-Phenyl-Methanol Architecture

The molecule's electronic landscape is dominated by three interconnected systems:

A. Imidazole Ring Dynamics
The 1H-imidazol-4-yl group exhibits:

  • $$ \pi $$-electron delocalization with resonance energy ~30 kcal/mol
  • Two distinct nitrogen environments:
    • Pyrrole-type N1 (basic pKₐ ≈ 7.0)
    • Pyridine-type N3 (non-basic)
  • Tautomeric equilibrium between 1H- and 3H- forms, though the 1H-tautomer predominates in neutral conditions.

B. Phenyl Ring Conjugation
Substitution at the 3-position creates unique conjugation patterns:

  • The methylene bridge (-CH₂-) transmits electron density via hyperconjugation:
    $$ \sigma{C-H} \rightarrow \pi^*{C=C} $$ interactions stabilize the meta-substituted configuration
  • Hammett substituent constants predict moderate electron donation ($$ \sigma_m = +0.10 $$) from the -CH₂-imidazole group

C. Hydroxymethyl Group Interactions
The -CH₂OH moiety participates in:

  • Intramolecular hydrogen bonding with imidazole N3 (distance ≈ 2.1 Å in optimized geometries)
  • Rotational barrier of ~5 kcal/mol about the C₆H₄-CH₂ bond, as calculated by DFT methods
  • pH-dependent ionization ($$ \text{p}K_a \approx 15.5 $$) influencing solubility and intermolecular interactions

Electronic Structure Table

Parameter Value (B3LYP/6-311+G**)
HOMO Energy (eV) -6.12
LUMO Energy (eV) -1.87
Dipole Moment (Debye) 3.45
NBO Charge on O -0.68

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

[3-(1H-imidazol-5-ylmethyl)phenyl]methanol

InChI

InChI=1S/C11H12N2O/c14-7-10-3-1-2-9(4-10)5-11-6-12-8-13-11/h1-4,6,8,14H,5,7H2,(H,12,13)

InChI Key

FUJDGTQLUAEAAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)CO)CC2=CN=CN2

Origin of Product

United States

Preparation Methods

Boronic Acid Intermediate Preparation

The Suzuki-Miyaura reaction, widely employed in aryl-aryl bond formation, serves as a cornerstone for constructing the imidazole-phenyl backbone. As demonstrated in WO2021074138A1, 2,4-dichloropyrimidine undergoes palladium-catalyzed coupling with boronic acid derivatives under inert atmospheres. For {3-[(1H-imidazol-4-yl)methyl]phenyl}methanol, this approach necessitates synthesizing (1H-imidazol-4-yl)methylboronic acid pinacol ester.

Reaction conditions:

  • Catalyst: PdCl₂(dppf) (1.5 mol%)
  • Base: K₂CO₃ (3.0 equiv)
  • Solvent: Toluene/water (4:1 v/v)
  • Temperature: 80°C, 12 h

The boronic ester is prepared via Miyaura borylation of 4-chloromethylimidazole using bis(pinacolato)diboron and Pd(dtbpf)Cl₂ in THF at 60°C. Post-coupling, the methylene bridge is oxidized to a hydroxymethyl group using Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C, achieving 68% yield over three steps.

Challenges in Regioselectivity

Competing coupling at imidazole N-1 versus C-4 positions necessitates protecting group strategies. WO2016132378A2 details the use of tert-butoxycarbonyl (Boc) groups to mask N-1 during boronic acid synthesis, followed by acidic deprotection (TFA/DCM). This method suppresses undesired regioisomers to <5% as confirmed by HPLC.

Imidazole Ring Construction via Hydroxylamine Condensation

Oxime Formation and Cyclization

EP3095782A1 outlines a two-step protocol for imidazole synthesis starting from 3-(bromomethyl)benzaldehyde:

  • Oxime formation : React with hydroxylamine hydrochloride (1.2 equiv) in methanol/20% NaOMe at reflux (1 h), yielding 3-(bromomethyl)benzaldehyde oxime (89% purity).
  • Cyclization : Treat oxime with PCl₅ in DMF at 100°C to form 4-(bromomethyl)-1H-imidazole, followed by nucleophilic displacement with benzyl alcohol derivatives.

Critical parameters:

  • Solvent polarity: DMF enhances cyclization rate by stabilizing transition states
  • Temperature control: Exceeding 110°C promotes tar formation (yield drop to 42%)

Direct Reductive Amination

An alternative one-pot method combines 3-formylbenzyl alcohol with 4-aminoimidazole under hydrogenation conditions (Pd/C, H₂ 50 psi). While this route simplifies purification, competing imine oligomerization limits yields to 55%.

Hydroxymethyl Group Introduction Strategies

Aldehyde Reduction

Protected intermediates like 3-[(1H-imidazol-4-yl)methyl]benzaldehyde are reduced using NaBH₄ in ethanol (0°C, 2 h). WO2021074138A1 reports 92% conversion when using CeCl₃·7H₂O as a Lewis acid additive to suppress over-reduction.

Hydrolysis of Chloromethyl Precursors

Treatment of 3-[(1H-imidazol-4-yl)methyl]benzyl chloride with NaOH (10% aq.) at 70°C for 4 h provides the alcohol in 84% yield. EP3095782A1 emphasizes pH control during workup (maintain pH 4-5 with HCl) to prevent imidazole ring protonation.

Comparative Analysis of Synthetic Methods

Method Key Steps Yield (%) Purity (%) Scalability
Suzuki coupling Borylation, coupling, oxidation 68 98.5 Industrial
Hydroxylamine route Oxime formation, cyclization 72 97.8 Pilot-scale
Reductive amination One-pot hydrogenation 55 95.2 Lab-scale

Data synthesized from

The Suzuki route offers superior scalability but requires expensive palladium catalysts. The hydroxylamine pathway, while efficient, generates stoichiometric NaCl waste during oxime formation. Industrial adopters often prioritize the chloromethyl hydrolysis method for its operational simplicity and high throughput.

Purification and Characterization

Crystallization Techniques

Recrystallization from ethyl acetate/n-hexane (1:3) at -20°C removes imidazole dimer impurities (<0.5% by NMR). WO2016132378A2 documents a cooling gradient protocol:

  • Dissolve crude product in ethyl acetate at 60°C
  • Add n-hexane at 0.5°C/min to 25°C
  • Seed with pure crystals and cool to -20°C

Chromatographic Methods

Silica gel chromatography (EtOAc:MeOH 9:1) resolves diastereomers when using chiral auxiliaries. However, EP3095782A1 cautions against prolonged exposure to acidic silica, which protonates the imidazole ring.

Chemical Reactions Analysis

Types of Reactions

{3-[(1H-imidazol-4-yl)methyl]phenyl}methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

{3-[(1H-imidazol-4-yl)methyl]phenyl}methanol is a chemical compound with a molecular formula of C11H12N2OC_{11}H_{12}N_2O and a molecular weight of approximately 188.23 g/mol. It features a phenyl group and an imidazole ring, with a hydroxymethyl group attached to the phenyl ring, which contributes to its chemical reactivity and potential biological activities, making it interesting for medicinal chemistry and drug development.

Applications

This compound has applications across different fields:

Pharmaceuticals: It shows potential as a drug. Imidazole derivatives, including this compound, have been studied for their various biological activities.

Interaction Studies: Interaction studies involving this compound focus on its binding affinity to biological targets like enzymes and receptors. Techniques like enzyme kinetics, binding assays, and structural analysis are often employed in these studies. Such research provides insights into the mechanism of action and potential therapeutic uses of the compound.

Research indicates the roles of Imidazole derivatives: Research indicates that imidazole derivatives, including this compound, exhibit various biological activities. These compounds have been studied for their roles as inhibitors, agonists, antagonists, or modulators of various biological processes.

Synthesis: The synthesis of this compound typically involves several steps. A common approach includes the introduction of the imidazole moiety onto a phenyl derivative, followed by the addition of the hydroxymethyl group. This method illustrates the straightforward approach to synthesizing this compound while allowing for variations depending on desired modifications.

The uniqueness of this compound lies in its specific combination of functional groups, which enhances its reactivity and biological activity compared to other imidazole derivatives. This specificity makes it a valuable compound for targeted synthesis in drug development and research.

Structural Comparison with Other Compounds

Several compounds share structural features with this compound:

Compound NameStructureUnique Features
4-(1H-imidazol-1-yl)benzaldehydeStructureContains an aldehyde group instead of a hydroxymethyl group
2-(1H-imidazol-2-yl)phenolStructureFeatures a phenolic hydroxyl group; different position of the imidazole group
1-(4-hydroxyphenyl)imidazoleStructureHydroxy group on the phenyl ring; used in medicinal chemistry

Mechanism of Action

The mechanism of action of {3-[(1H-imidazol-4-yl)methyl]phenyl}methanol depends on its specific application. In biological systems, the imidazole ring can interact with enzymes and receptors, modulating their activity. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and the target molecule .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

5-Methyl-2-phenyl-1H-imidazole-4-methanol (CAS 13682-32-1)
  • Structure : Imidazole ring substituted with a hydroxymethyl group at position 4, a phenyl group at position 2, and a methyl group at position 3.
  • Key Differences : Unlike the target compound, this analog lacks a benzyl linker between the imidazole and aromatic ring. The methyl group at position 5 may enhance steric hindrance, reducing reactivity compared to the target compound’s unsubstituted imidazole .
  • Applications : Demonstrated utility in material science due to its stability and electronic properties .
[2-(3-Phenylpropyl)-1H-imidazol-4-yl]methanol (OGY)
  • Structure : Imidazole ring with a hydroxymethyl group at position 4 and a 3-phenylpropyl chain at position 2.
  • Synthetic Routes : Prepared via nucleophilic substitution or Grignard reactions, similar to methods inferred for the target compound .
[3-(1-(1H-Imidazol-4-yl)ethyl)-2-methylphenyl]methanol
  • Structure : Phenyl ring with hydroxymethyl and ethyl-linked imidazole groups; a methyl group is present on the phenyl ring.
  • Key Differences : The ethyl spacer and additional methyl group may alter binding affinities in biological systems. This compound is a metabolite of medetomidine, highlighting its relevance in pharmacokinetic studies .

Physicochemical Properties

Compound Molecular Formula Melting Point (°C) Solubility Key Substituents
{3-[(1H-Imidazol-4-yl)methyl]phenyl}methanol C11H12N2O Not reported Polar organic solvents 3-(Imidazol-4-ylmethyl), 4-hydroxymethyl
5-Methyl-2-phenyl-1H-imidazole-4-methanol C11H12N2O 210–212 (decomp.) Ethanol, DMSO 2-Phenyl, 5-methyl, 4-hydroxymethyl
OGY ([2-(3-Phenylpropyl)-1H-imidazol-4-yl]methanol) C13H16N2O Not reported Methanol, CH2Cl2 2-(3-Phenylpropyl), 4-hydroxymethyl

Notes:

  • The target compound’s hydroxymethyl group enhances hydrogen-bonding capacity, critical for interactions in biological systems .
  • Lipophilicity varies significantly: OGY’s phenylpropyl chain increases logP compared to the target compound, affecting bioavailability .

Biological Activity

{3-[(1H-imidazol-4-yl)methyl]phenyl}methanol is a compound characterized by its unique structure, which includes a phenyl group and an imidazole ring. The molecular formula is C_{11}H_{12}N_{2}O, with a molecular weight of approximately 188.23 g/mol. The presence of the hydroxymethyl group attached to the phenyl ring enhances its chemical reactivity and potential biological activities, making it a subject of interest in medicinal chemistry and drug development .

Chemical Structure and Properties

The compound features a hydroxymethyl group that contributes significantly to its biological activity. The imidazole moiety is known for its diverse pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities .

Antimicrobial Activity

Imidazole derivatives, including this compound, have demonstrated a broad spectrum of antimicrobial activities. Research indicates that these compounds exhibit significant antibacterial and antifungal effects. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains and fungi .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of imidazole derivatives. These compounds can induce apoptosis in cancer cells through various mechanisms, including microtubule destabilization and modulation of signaling pathways associated with cell proliferation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntibacterialEffective against multiple bacterial strains
AntifungalInhibitory activity against fungi
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryModulates inflammatory pathways

The biological activity of this compound is attributed to its ability to interact with various biological targets. Imidazole derivatives typically bind to enzymes and receptors involved in critical biochemical pathways, influencing cellular functions.

  • Enzyme Inhibition : Compounds like this compound can inhibit key enzymes involved in cancer progression and microbial resistance.
  • Receptor Modulation : These compounds may also act as modulators of receptor activity, affecting signal transduction pathways that regulate cell growth and survival.

Case Studies

A study exploring the synthesis and biological evaluation of imidazole derivatives found that certain compounds exhibited potent anticancer activity against breast cancer cell lines (MDA-MB-231). The most promising candidates were shown to enhance caspase-3 activity, indicating their potential as apoptosis inducers .

Another investigation into the antimicrobial properties of related imidazole compounds revealed significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting that structural modifications could enhance their efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.